molecular formula C23H36N2O4 B3967761 N-benzyl-N-ethyl-1-(3-methylcyclohexyl)-4-piperidinamine oxalate

N-benzyl-N-ethyl-1-(3-methylcyclohexyl)-4-piperidinamine oxalate

Cat. No. B3967761
M. Wt: 404.5 g/mol
InChI Key: YMTFJZYXLGNTCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-ethyl-1-(3-methylcyclohexyl)-4-piperidinamine oxalate, commonly known as benzocaine, is a local anesthetic that is widely used in various medical and dental procedures. It is a white crystalline powder that is soluble in water and alcohol. Benzocaine is a derivative of para-aminobenzoic acid and belongs to the class of ester-type local anesthetics.

Mechanism of Action

Benzocaine works by blocking the voltage-gated sodium channels in the nerve membranes, which prevents the generation and propagation of action potentials. This leads to a loss of sensation in the affected area.
Biochemical and Physiological Effects:
Benzocaine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and toxins. Benzocaine has also been shown to inhibit the activity of ion channels in cardiac muscle cells, which can lead to arrhythmias.

Advantages and Limitations for Lab Experiments

Benzocaine is a widely used local anesthetic in laboratory experiments due to its low toxicity and high potency. It is also relatively inexpensive and easy to obtain. However, benzocaine has some limitations in laboratory experiments. It has a short duration of action and can only be used for superficial anesthesia. It is also not effective for blocking the sensation of deep pain.

Future Directions

There are several future directions for research on benzocaine. One area of research is the development of new analogs of benzocaine with improved potency and duration of action. Another area of research is the study of the long-term effects of benzocaine on the nervous system and other organs. Finally, there is a need for more research on the mechanisms of action of benzocaine and other local anesthetics, which could lead to the development of new drugs with novel mechanisms of action.

Scientific Research Applications

Benzocaine is widely used in scientific research as a local anesthetic to block the sensation of pain. It is used in various animal models to study the effects of pain on behavior and physiology. Benzocaine is also used in electrophysiological studies to block the activity of sensory neurons.

properties

IUPAC Name

N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2.C2H2O4/c1-3-22(17-19-9-5-4-6-10-19)20-12-14-23(15-13-20)21-11-7-8-18(2)16-21;3-1(4)2(5)6/h4-6,9-10,18,20-21H,3,7-8,11-17H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTFJZYXLGNTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(CC2)C3CCCC(C3)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.